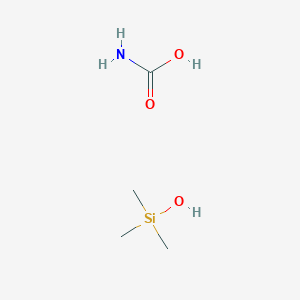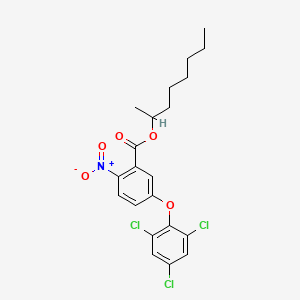
octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a trichlorophenoxy group, and an octan-2-yl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo reduction reactions to form corresponding amines.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Reduction: Formation of 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and octan-2-ol.
科学的研究の応用
Chemistry: Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitrobenzoates on cellular processes. Its ability to undergo reduction to form amines makes it useful in investigating the role of nitro and amino groups in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer agents.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group can participate in binding interactions with proteins or enzymes, potentially affecting their activity. The ester group allows for hydrolysis, releasing the active components in a controlled manner.
類似化合物との比較
2,4-Dinitrophenylhydrazine: Similar in having a nitro group, used in analytical chemistry for detecting carbonyl compounds.
2,4,6-Trichlorophenol: Shares the trichlorophenoxy group, used as a pesticide and disinfectant.
Octan-2-yl palmitate: Similar ester structure, used in cosmetics and personal care products.
Uniqueness: Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both nitro and trichlorophenoxy groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
特性
CAS番号 |
57729-13-2 |
|---|---|
分子式 |
C21H22Cl3NO5 |
分子量 |
474.8 g/mol |
IUPAC名 |
octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C21H22Cl3NO5/c1-3-4-5-6-7-13(2)29-21(26)16-12-15(8-9-19(16)25(27)28)30-20-17(23)10-14(22)11-18(20)24/h8-13H,3-7H2,1-2H3 |
InChIキー |
AYKFOQGMPBQZCY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


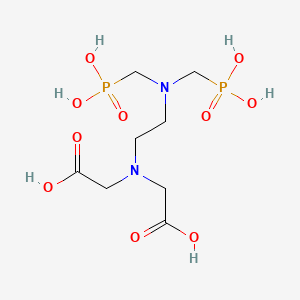
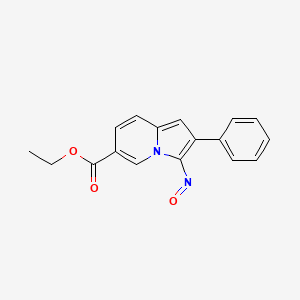
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



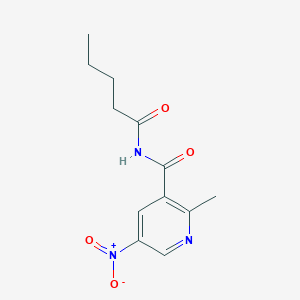


![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)

